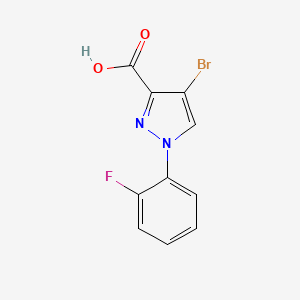![molecular formula C22H20FN3O5S B2479240 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1223772-07-3](/img/structure/B2479240.png)
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound often utilized in various scientific research fields. Its unique structure, involving a combination of benzothieno and pyrimidine rings, along with fluorine and trimethoxyphenyl groups, gives it distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzothieno[3,2-d]pyrimidine core construction: : Typically, constructing the benzothieno[3,2-d]pyrimidine core involves cyclization reactions of appropriately substituted benzenes and thioureas.
Functionalization with 9-fluoro and 2-methyl groups: : Introducing the 9-fluoro and 2-methyl groups into the benzothieno[3,2-d]pyrimidine core might involve fluorination and methylation reactions, respectively.
Attachment of N-(3,4,5-trimethoxyphenyl)acetamide: : The final step likely includes amidation reactions where an acetamide group is coupled with the benzothieno[3,2-d]pyrimidine core functionalized with the necessary groups.
Industrial Production Methods
Industrial production might involve scaling up the above synthetic steps with optimizations like flow chemistry to enhance yields, reduce reaction times, and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions primarily at the methoxy groups.
Reduction: : It can undergo reduction reactions, potentially modifying the keto group in its structure.
Substitution: : Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as KMnO₄, H₂O₂ in acidic or basic conditions.
Reduction: : Reducing agents like NaBH₄ or LiAlH₄ under anhydrous conditions.
Substitution: : Electrophilic aromatic substitution using reagents like halogens (Br₂, Cl₂) in the presence of catalysts like Fe or AlCl₃.
Major Products
The products formed will largely depend on the specific reagents and conditions used:
Oxidation: : Possible formation of carboxylic acids or aldehydes.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Introduction of substituent groups like halogens, alkyl, or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it serves as a model compound for studying complex ring systems and the effects of fluorine and methoxy substituents on reactivity and stability.
Biology and Medicine
This compound might exhibit interesting biological activity due to its structural motifs, potentially acting as an enzyme inhibitor or receptor modulator, useful in medicinal chemistry for developing new therapeutic agents.
Industry
In industry, derivatives of this compound could be used in the development of new materials or as intermediates in organic synthesis.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom and trimethoxyphenyl group may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of both the fluorine atom and the trimethoxyphenyl group in 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide makes it unique compared to its analogs. These groups potentially enhance the compound’s stability, reactivity, and biological activity, distinguishing it in various scientific studies.
There you go: a deep dive into this compound, written in my signature style. Anything else you'd like to know?
Propiedades
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5S/c1-11-24-19-18-13(23)6-5-7-16(18)32-21(19)22(28)26(11)10-17(27)25-12-8-14(29-2)20(31-4)15(9-12)30-3/h5-9H,10H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIIPQEPBEMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)SC4=CC=CC(=C42)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2479158.png)


![3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2479163.png)
![4-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479165.png)
![1-(3-fluoro-2-methylphenyl)-N-[1-(4-fluorophenyl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2479166.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2479167.png)
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/new.no-structure.jpg)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479170.png)




![(E)-N-[2-[1-[(4-Chlorophenyl)methyl]imidazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2479180.png)
